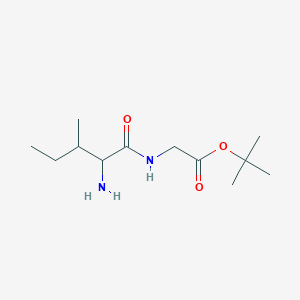
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
説明
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or spectroscopic methods like NMR.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It might include details about its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, density, and refractive index, as well as its chemical stability, reactivity, and pH.科学的研究の応用
Synthesis and Chemical Properties
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride has been involved in various synthesis processes and studies of chemical properties. For instance, it has been used as an intermediate in the synthesis of mirtazapine, showcasing its role in the production of complex pharmaceutical compounds (Xuan Yun, 2003). Furthermore, its derivatives have been examined for their role in modeling the active site of type 3 copper proteins, indicating its significance in bioinorganic chemistry (Michael Merkel et al., 2005).
Biochemical Studies
Studies have also demonstrated the biochemical relevance of similar compounds, with particular focus on their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). Additionally, the effects of variations in the molecular structure on the activity of allosteric enhancers of the A1 adenosine receptor have been explored, indicating the compound's potential in pharmacological research (R. Romagnoli et al., 2012).
Crystallography and Material Sciences
In the field of crystallography and material sciences, the compound and its derivatives have been used to study the crystal structures and spectroscopic properties of various materials, highlighting its role in understanding the molecular and atomic architecture of substances (Sarra Soudani et al., 2016).
Antidepressant and Anxiolytic Properties
Lastly, phenylpiperazine derivatives, related to 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride, have been studied for their antidepressant- and anxiolytic-like effects in animal models, demonstrating the compound's potential therapeutic applications (K. Pytka et al., 2015).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound like “3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have access to scientific databases or journals, they can be a great resource for this kind of information. You might also consider reaching out to a chemistry professional or academic for more specific guidance.
特性
IUPAC Name |
3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMXEVJMPWXRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)








![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)